3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the 2-oxo-2H-chromen-3-yl group: This involves the cyclization of a suitable precursor, such as a coumarin derivative.
Coupling of the two moieties: The final step involves the coupling of the 3,4-dimethoxyphenyl group with the 2-oxo-2H-chromen-3-yl group through an amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the amide linkage.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, antioxidant, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Modulation of gene expression: Affecting the transcription or translation of specific genes.
Interaction with cellular membranes: Altering membrane fluidity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the chromenyl group, potentially altering its biological activity.
3-(2-Oxo-2H-chromen-3-yl)propanoic acid: Lacks the dimethoxyphenyl group, which might affect its chemical reactivity and applications.
Uniqueness
The combination of the 3,4-dimethoxyphenyl and 2-oxo-2H-chromen-3-yl groups in a single molecule provides unique structural and functional properties that could be advantageous in various applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(2-oxochromene-3-carbonyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-27-17-8-7-12(10-18(17)28-2)15(11-19(23)24)22-20(25)14-9-13-5-3-4-6-16(13)29-21(14)26/h3-10,15H,11H2,1-2H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZOHXVESLCTCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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